Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C14H26N2O4·HCl. It is commonly used in chemical research and pharmaceutical development due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-piperidinecarboxylate with 2-amino-3-methoxy-3-oxopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H27ClN2O4 |
---|---|
Molecular Weight |
322.83 g/mol |
IUPAC Name |
tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H26N2O4.ClH/c1-14(2,3)20-13(18)16-7-5-10(6-8-16)9-11(15)12(17)19-4;/h10-11H,5-9,15H2,1-4H3;1H |
InChI Key |
JVZQFXVMDAQXMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)OC)N.Cl |
Origin of Product |
United States |
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